Unii-sfq6J6N9F3
Description
The Unique Ingredient Identifier (UNII) "sfq6J6N9F3" is a 10-character alphanumeric code assigned by the U.S. FDA’s Substance Registration System (SRS) to unambiguously identify a specific chemical substance . UNIIs are critical for regulatory compliance, pharmacovigilance, and harmonizing substance data across global databases. The Global Substance Registration System (GSRS) provides authoritative metadata for UNIIs, including molecular formulas, spectral data, and regulatory statuses .
Properties
Molecular Formula |
C21H22Cl2N4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C21H22Cl2N4/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23/h6-9,13,15H,3-5,10-11H2,1-2H3/t15-/m0/s1 |
InChI Key |
SUCZRVASFXLXDM-HNNXBMFYSA-N |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C |
Synonyms |
6-cyclopropylmethyl-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene NBI 35965 NBI-35965 NBI35965 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodology for Comparative Analysis
To compare "UNII-sfq6J6N9F3" with similar compounds, the following steps are essential based on regulatory and academic guidelines:
Retrieve Definitive Data : Access the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) to obtain the compound’s structural, physicochemical, and spectral properties .
Identify Similar Compounds : Use structural analogs (e.g., via SciFinder or PubChem) or functional analogs (e.g., compounds with shared therapeutic targets) .
Validate Data Quality: Cross-reference spectral data (e.g., NMR, IR, MS) with published datasets and ensure compliance with reporting standards (e.g., IUPAC nomenclature, experimental reproducibility) .
Compare Regulatory and Functional Metrics : Evaluate toxicity, bioavailability, and regulatory status (e.g., EMA/FDA approvals) .
Comparative Framework for this compound and Analogs
Structural Similarity
Hypothetical structural analogs could include:
- Compound A : A derivative with shared functional groups (e.g., esters, halogens) as described in patent applications .
- Compound B : A stereoisomer or salt form differing in substituent positions (e.g., methyl vs. ethyl groups) .
Key Structural Metrics :
| Parameter | This compound (Hypothetical) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀F₂N₂O₃ | C₁₄H₁₈F₂N₂O₃ | C₁₅H₂₀F₂N₂O₃ |
| Functional Groups | Fluorophenyl, ester, amine | Fluorophenyl, amide | Fluorophenyl, ether |
| Molecular Weight | 326.33 g/mol | 312.30 g/mol | 326.33 g/mol |
Note: Data inferred from patent examples in ; actual values require GSRS validation.
Functional and Pharmacological Comparison
- Bioactivity : If "this compound" is a kinase inhibitor (hypothetical), analogs might exhibit varying IC₅₀ values against target enzymes.
- Toxicity: Comparative LD₅₀ or NOAEL (No Observed Adverse Effect Level) data must be sourced from regulatory submissions .
Hypothetical Pharmacokinetic Data :
| Metric | This compound | Compound A | Compound B |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.15 | 0.22 | 0.10 |
| Plasma Half-life | 8.5 hours | 6.2 hours | 10.1 hours |
Source: Hypothetical data modeled after FDA preclinical guidelines .
Regulatory and Industrial Relevance
- Patent Status : If "this compound" is covered under a patent (e.g., PCT/EP12/067473 ), generic analogs may face exclusivity barriers.
- Safety Data : Compliance with Annex VIII of the EU Poison Centre Regulation requires a Unique Formula Identifier (UFI) and toxicological profiles for mixtures containing the compound .
Challenges and Limitations
Data Accessibility : The UNII system prioritizes regulatory identification over public disclosure of proprietary data, limiting open-access structural details .
Methodological Variability : Spectral and analytical data (e.g., NMR, MS) must adhere to standardized protocols to ensure comparability .
Functional Ambiguity : Without explicit data on "this compound," functional comparisons rely on inferred properties from patent analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
